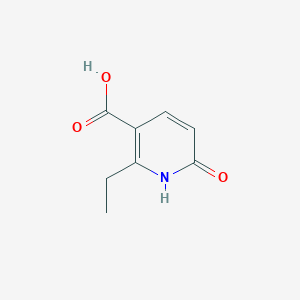
2-Ethyl-6-hydroxynicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-6-hydroxynicotinic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of nicotinic acid, characterized by the presence of an ethyl group at the 2-position and a hydroxyl group at the 6-position on the pyridine ring
作用机制
Target of Action
2-Ethyl-6-hydroxynicotinic acid, also known as this compound, 95%, is a derivative of nicotinic acid . Nicotinic acid, also known as niacin, primarily targets nicotinic-cholinergic receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
It is known that nicotine, a related compound, is catabolized into fumaric acid via a hybrid pathway involving the pyridine and pyrrolidine pathways . This pathway involves nine core enzymes and one non-enzymatic reaction .
Pharmacokinetics
It is known that the compound is a solid at room temperature . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
It is known that the compound is of significant research value as a pharmaceutical intermediate . It has been used to produce 6-hydroxynicotinic acid, achieving a high yield of 155.45 g/L within 72 hours .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is a solid at room temperature . Additionally, the compound’s action and efficacy could be influenced by the presence of other compounds or enzymes in its environment.
生化分析
Biochemical Properties
It is known that nicotinic acid dehydrogenase, an enzyme, can convert nicotinic acid into 6-hydroxynicotinic acid . It is possible that 2-Ethyl-6-hydroxynicotinic acid may interact with similar enzymes or proteins in biochemical reactions.
Cellular Effects
It is known that 6-hydroxynicotinic acid, a related compound, can function as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism . This suggests that this compound may have similar effects on cell function.
Molecular Mechanism
It is known that the enzyme nicotinic acid dehydrogenase can convert nicotinic acid into 6-hydroxynicotinic acid . This suggests that this compound may interact with similar enzymes, potentially inhibiting or activating them, leading to changes in gene expression.
Metabolic Pathways
It is known that nicotinic acid dehydrogenase, an enzyme, can convert nicotinic acid into 6-hydroxynicotinic acid . This suggests that this compound may interact with similar enzymes or cofactors in metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-hydroxynicotinic acid typically involves the modification of nicotinic acid or its derivatives. One common method is the hydroxylation of 2-ethyl nicotinic acid using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound can be achieved through biocatalytic processes. For instance, the use of engineered strains of microorganisms, such as Pseudomonas poae, has been reported to efficiently produce 6-hydroxynicotinic acid from nicotinic acid . This method involves the use of nicotinic acid dehydrogenase to catalyze the hydroxylation reaction, resulting in high yields suitable for industrial applications.
化学反应分析
Types of Reactions
2-Ethyl-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include 2-ethyl-6-ketonicotinic acid, 2-ethyl-6-aldehydenicotinic acid, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
2-Ethyl-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in studies related to enzyme activity and metabolic pathways involving nicotinic acid derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmaceutical intermediate in drug synthesis.
相似化合物的比较
Similar Compounds
Similar compounds to 2-ethyl-6-hydroxynicotinic acid include:
- 6-Hydroxynicotinic acid
- 2-Ethyl nicotinic acid
- Nicotinic acid derivatives with various substitutions
Uniqueness
What sets this compound apart from its similar compounds is the specific combination of the ethyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
2-ethyl-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-6-5(8(11)12)3-4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDPZIHWVHYAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

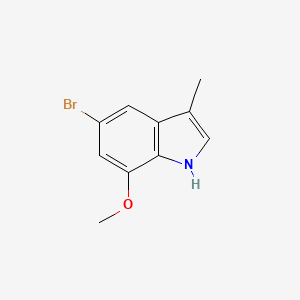
![Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6306201.png)
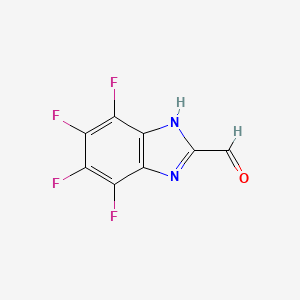
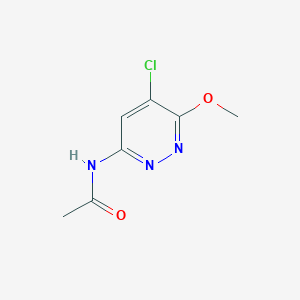
![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
![tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B6306221.png)
![4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B6306225.png)
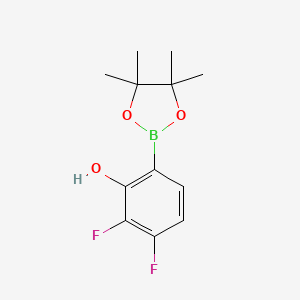
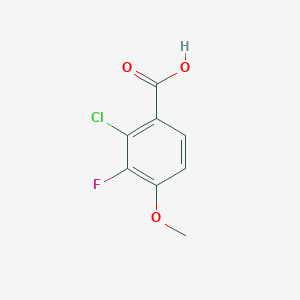
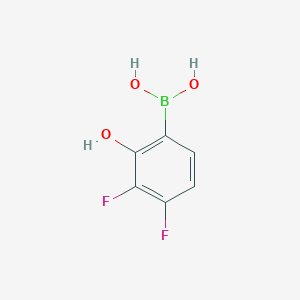
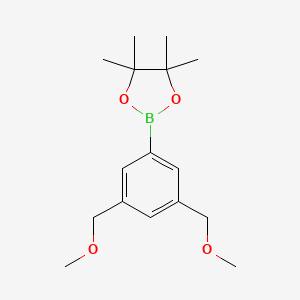
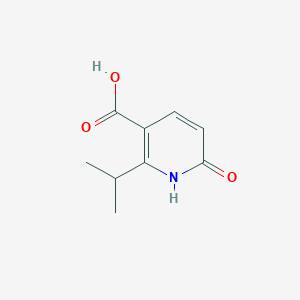
![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
